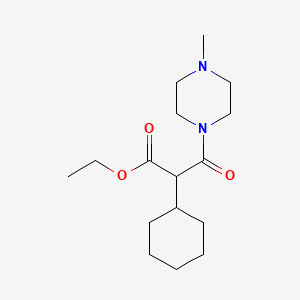
Ethyl 2-cyclohexyl-3-(4-methylpiperazin-1-yl)-3-oxopropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-cyclohexyl-3-(4-methylpiperazin-1-yl)-3-oxopropanoate is a complex organic compound that belongs to the class of piperazines This compound is characterized by the presence of a cyclohexyl group, a piperazine ring, and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-cyclohexyl-3-(4-methylpiperazin-1-yl)-3-oxopropanoate typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized by reacting ethylenediamine with a suitable alkylating agent under basic conditions.
Introduction of the Cyclohexyl Group: The cyclohexyl group can be introduced through a Friedel-Crafts alkylation reaction, where cyclohexyl chloride reacts with the piperazine derivative in the presence of a Lewis acid catalyst.
Esterification: The final step involves the esterification of the intermediate compound with ethyl chloroformate under basic conditions to form this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions, such as temperature, pressure, and pH, is crucial to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-cyclohexyl-3-(4-methylpiperazin-1-yl)-3-oxopropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, where nucleophiles like halides or amines replace existing substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
Ethyl 2-cyclohexyl-3-(4-methylpiperazin-1-yl)-3-oxopropanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antitumor properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Ethyl 2-cyclohexyl-3-(4-methylpiperazin-1-yl)-3-oxopropanoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Receptors: Interacting with specific receptors on the cell surface or within the cell, leading to modulation of cellular signaling pathways.
Enzyme Inhibition: Inhibiting the activity of certain enzymes, thereby affecting metabolic processes and cellular functions.
DNA Interaction: Binding to DNA and interfering with replication or transcription processes, which can lead to cell cycle arrest or apoptosis.
Comparison with Similar Compounds
Ethyl 2-cyclohexyl-3-(4-methylpiperazin-1-yl)-3-oxopropanoate can be compared with other similar compounds to highlight its uniqueness:
This compound vs. Ethyl 2-cyclohexyl-3-(4-ethylpiperazin-1-yl)-3-oxopropanoate: The presence of a methyl group in the former and an ethyl group in the latter can lead to differences in their chemical reactivity and biological activity.
This compound vs. Ethyl 2-cyclohexyl-3-(4-phenylpiperazin-1-yl)-3-oxopropanoate: The substitution of a methyl group with a phenyl group can significantly alter the compound’s properties, including its solubility and interaction with biological targets.
List of Similar Compounds
- Ethyl 2-cyclohexyl-3-(4-ethylpiperazin-1-yl)-3-oxopropanoate
- Ethyl 2-cyclohexyl-3-(4-phenylpiperazin-1-yl)-3-oxopropanoate
- Ethyl 2-cyclohexyl-3-(4-methoxypiperazin-1-yl)-3-oxopropanoate
Properties
Molecular Formula |
C16H28N2O3 |
|---|---|
Molecular Weight |
296.40 g/mol |
IUPAC Name |
ethyl 2-cyclohexyl-3-(4-methylpiperazin-1-yl)-3-oxopropanoate |
InChI |
InChI=1S/C16H28N2O3/c1-3-21-16(20)14(13-7-5-4-6-8-13)15(19)18-11-9-17(2)10-12-18/h13-14H,3-12H2,1-2H3 |
InChI Key |
AAPUNMGOVVMHQU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C1CCCCC1)C(=O)N2CCN(CC2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















